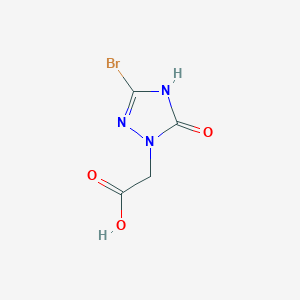

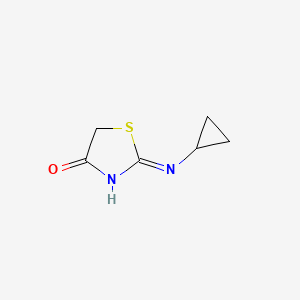

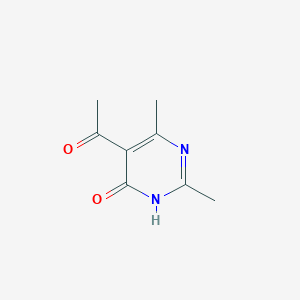

![molecular formula C6H3BrN2OS B1384375 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215927-36-9](/img/structure/B1384375.png)

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

OSM-S-476, part of the Open Standard Module (OSM) family, represents a groundbreaking advancement in the miniaturization of embedded computer modules. Unlike traditional connector-based modules, OSM modules are directly solderable and come in various sizes. OSM-S-476, specifically, falls within the “Size-M” category, measuring 30 mm x 45 mm and featuring 476 BGA pins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Obwohl spezifische Synthesewege für OSM-S-476 nicht allgemein dokumentiert sind, beinhaltet seine Produktion wahrscheinlich organische Synthesetechniken. Forscher würden Reaktionen entwerfen und optimieren, um die Verbindung zusammenzubauen, wobei Faktoren wie Ausbeute, Reinheit und Skalierbarkeit berücksichtigt werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von OSM-S-476 würde effiziente und reproduzierbare Prozesse umfassen. Hersteller könnten automatisierte Montagelinien einsetzen, um ein präzises Löten der BGA-Pins (Ball Grid Array) auf das Modulsubstrat zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: OSM-S-476 ist als Embedded-Modul selbst nicht direkt an chemischen Reaktionen beteiligt. Es ermöglicht die Kommunikation und den Datenaustausch innerhalb größerer Systeme. Seine BGA-Pins verbinden sich mit verschiedenen Schnittstellen, darunter Video (RGB, DSI, LVDS), PCIe-Lanes, Ethernet, USB und UART . Diese Schnittstellen ermöglichen Interaktionen mit anderen Komponenten.

Häufige Reagenzien und Bedingungen: Da OSM-S-476 keine herkömmliche chemische Verbindung ist, reagiert es nicht mit Reagenzien. Stattdessen dient es als Plattform für die Systemintegration.

Wissenschaftliche Forschungsanwendungen

Vielseitigkeit über Disziplinen hinweg: Forscher und Ingenieure setzen OSM-S-476 in verschiedenen Bereichen ein:

Embedded-Systeme: OSM-S-476-Module finden Anwendungen in IoT-Geräten, Robotik und Automatisierung.

Grafik und Displays: Seine Video-Schnittstellen (RGB, DSI, LVDS) ermöglichen eine hochwertige visuelle Ausgabe.

Drahtlose Kommunikation: Der Kommunikationsbereich bietet Antennenpins für drahtlose Konnektivität.

Peripherieerweiterung: PCIe-Lanes ermöglichen eine schnelle Verbindung von Peripheriegeräten.

5. Wirkmechanismus

OSM-S-476 hat keinen direkten biologischen oder chemischen Wirkmechanismus. Stattdessen liegt seine „Wirkung“ in der Ermöglichung einer nahtlosen Kommunikation und Datenübertragung innerhalb elektronischer Systeme. Es fungiert als Brücke und ermöglicht Interaktionen zwischen Komponenten.

Wirkmechanismus

OSM-S-476 doesn’t have a direct biological or chemical mechanism of action. Instead, its “action” lies in enabling seamless communication and data transfer within electronic systems. It acts as a bridge, facilitating interactions between components.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: OSM-S-476 zeichnet sich durch seine kompakte Größe, Skalierbarkeit und direkte Lötbarkeit aus. Im Vergleich zu anderen Standards wie µQseven und SMARC bieten OSM-Module mehr Schnittstellen auf einer kleineren Grundfläche . Seine Vielseitigkeit und Anpassungsfähigkeit machen es zu einer wertvollen Wahl für Embedded Computing.

Ähnliche Verbindungen: Während OSM-S-476 in seinem Formfaktor einzigartig ist, dienen andere Embedded-Module (z. B. Qseven, SMARC) ähnlichen Zwecken. Keines entspricht der Kombination aus Größe, Skalierbarkeit und direkter Lötbarkeit von OSM.

Eigenschaften

IUPAC Name |

6-bromo-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSCGMBLRLDHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595174 | |

| Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215927-36-9 | |

| Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

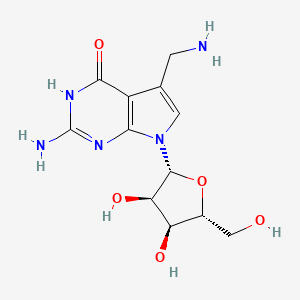

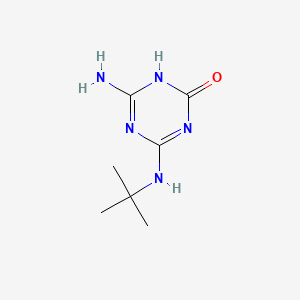

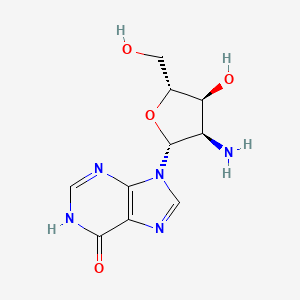

![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)